Mosapride N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

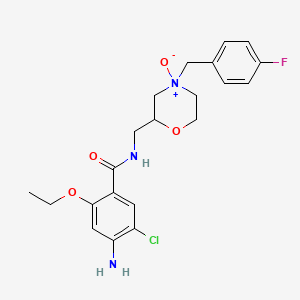

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJYXYWPAQJNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858144 | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161443-73-7 | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Mosapride N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mosapride N-Oxide is a principal active metabolite of the gastroprokinetic agent, mosapride. Its mechanism of action is intrinsically linked to that of its parent compound, primarily functioning as a selective agonist at the serotonin 5-HT₄ receptor. This interaction is the cornerstone of its prokinetic effects, stimulating the release of acetylcholine from enteric cholinergic neurons and thereby enhancing gastrointestinal motility. While comprehensive quantitative data on the direct receptor binding and functional potency of this compound are limited in publicly accessible literature, studies on mosapride's metabolites indicate that the N-oxide form is significantly less potent than the parent compound. This guide synthesizes the available information on the mechanism of action of this compound, including the relevant signaling pathways, experimental methodologies for its study, and comparative data with its parent compound, mosapride.

Core Mechanism of Action: 5-HT₄ Receptor Agonism

The primary mechanism of action of this compound is as a selective agonist for the serotonin 5-HT₄ receptor.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly located on enteric neurons in the gastrointestinal tract.

Activation of the 5-HT₄ receptor by an agonist like this compound initiates a downstream signaling cascade that results in the enhanced release of acetylcholine (ACh). This increase in ACh availability at the neuromuscular junction of the gut wall stimulates smooth muscle contraction, leading to an increase in gastrointestinal motility and accelerated gastric emptying.

Secondary Pharmacological Activity: 5-HT₃ Receptor Antagonism

Signaling Pathways

The activation of the 5-HT₄ receptor by this compound triggers a well-defined intracellular signaling cascade. The primary pathway is mediated by the Gs alpha subunit of the G-protein complex. A secondary, G-protein-independent pathway involving Src kinase has also been described for 5-HT₄ receptor activation.

Gs-Protein Coupled Signaling Pathway

Caption: Gs-Protein Coupled Signaling Pathway of 5-HT₄ Receptor Activation.

G-Protein Independent Src Kinase Pathway

Caption: G-Protein Independent Src Kinase Signaling Pathway.

Quantitative Data

While specific quantitative data for this compound is scarce in the literature, the following tables summarize the available information and provide data for the parent compound, mosapride, for comparative context.

Table 1: 5-HT₄ Receptor Binding Affinity

| Compound | Parameter | Value (nM) | Tissue/Preparation | Radioligand |

| This compound | Ki | Data not available | - | - |

| Mosapride | Ki | 84.2 | Guinea Pig Ileum (Myenteric Plexus) | [³H]GR113808 |

| Mosapride | Ki (with GppNHp) | 104 | Guinea Pig Ileum (Myenteric Plexus) | [³H]GR113808 |

| Mosapride | IC₅₀ | 113 | Guinea Pig Striatum | [³H]GR113808 |

Data for mosapride is provided for context.

Table 2: 5-HT₄ Receptor Functional Efficacy

| Compound | Parameter | Value (nM) | Assay | Tissue |

| This compound (Metabolite M2) | EC₅₀ | 1000 | Electrically-evoked contractions | Isolated Guinea Pig Ileum |

| Mosapride | EC₅₀ | 73 | Electrically-evoked contractions | Guinea Pig Ileum |

| Mosapride | EC₅₀ | 208 | Relaxation of carbachol-precontracted tissue | Rat Esophagus |

| Mosapride | EC₅₀ | 3029 | Evoked contractions | Guinea Pig Distal Colon |

Data for mosapride is provided for context. The EC₅₀ value for this compound is from a study on mosapride metabolites where it was designated as M2.[2]

Table 3: 5-HT₃ Receptor Antagonist Activity

| Compound | Parameter | Value (µM) | Assay | Cell Line |

| This compound | IC₅₀ | Data not available | - | - |

| Mosapride | IC₅₀ | 4.03 | Inhibition of 5-HT₃ receptor currents | NCB-20 cells |

Data for mosapride is provided for context.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of mosapride and its metabolites.

5-HT₄ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT₄ receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT₄ receptor.

Materials:

-

Tissue preparation: Homogenates of guinea pig striatum or ileum myenteric plexus.

-

Radioligand: [³H]GR113808.

-

Non-specific binding control: A high concentration of a known 5-HT₄ antagonist (e.g., GR113808).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Prepare tissue homogenates according to standard laboratory protocols.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd).

-

For total binding wells, add only buffer and radioligand.

-

For non-specific binding wells, add buffer, radioligand, and the non-specific binding control.

-

Add the tissue homogenate to all wells to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a 5-HT₄ Receptor Radioligand Binding Assay.

UPLC-MS/MS for Metabolite Identification

This protocol outlines a method for the identification and characterization of mosapride metabolites, including this compound, in biological samples.

Objective: To identify and structurally elucidate metabolites of mosapride in biological matrices.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation (Plasma):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard.

-

Precipitate proteins by adding acetonitrile (e.g., 300 µL).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase.

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for metabolite profiling and product ion scan for structural elucidation.

-

Collision Energy: Optimized for fragmentation of the parent drug and expected metabolites.

Caption: Workflow for UPLC-MS/MS based Metabolite Identification.

Conclusion

This compound, a major metabolite of mosapride, is understood to act primarily as a selective 5-HT₄ receptor agonist. This mechanism, involving the stimulation of acetylcholine release in the enteric nervous system, underpins its role in enhancing gastrointestinal motility. While it is established that this compound is less potent than its parent compound, a detailed quantitative characterization of its binding affinity and functional efficacy at the 5-HT₄ receptor, as well as its potential activity at the 5-HT₃ receptor, is not extensively documented in publicly available literature. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and other drug metabolites, which is crucial for a comprehensive understanding of a drug's overall pharmacological profile. Further research is warranted to fully elucidate the quantitative aspects of this compound's mechanism of action and its precise contribution to the therapeutic effects of mosapride.

References

The Pharmacokinetic Significance of Mosapride N-Oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent widely utilized to improve gastrointestinal motility. Its clinical efficacy is attributed not only to the parent drug but also to its metabolites. Among these, Mosapride N-Oxide (M2) has been identified as a major and pharmacologically active metabolite.[1][2][3] A thorough understanding of the pharmacokinetic profile of this compound is paramount for a comprehensive assessment of mosapride's overall therapeutic action and safety profile. This technical guide provides an in-depth analysis of the role of this compound in the pharmacokinetics of mosapride, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

The Role of this compound in Metabolism and Activity

Mosapride undergoes extensive metabolism in the body, primarily through two main pathways: N-dealkylation at the p-fluorobenzyl group to form des-p-fluorobenzyl mosapride (M1) and N-oxidation of the morpholine ring to produce this compound (M2).[3] Both M1 and M2 are considered major active metabolites of mosapride.[1]

This compound, like its parent compound, exhibits activity as a selective 5-HT4 receptor agonist. This agonistic action on 5-HT4 receptors in the gastrointestinal tract is the primary mechanism behind mosapride's prokinetic effects.

Pharmacokinetic Profile

Detailed pharmacokinetic studies, primarily conducted in rats, have elucidated the absorption, distribution, metabolism, and excretion (ADME) characteristics of mosapride and its principal metabolites.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Mosapride in Rats (10 mg/kg, oral)

| Sex | Cmax (ng/mL) | t1/2 (h) | Oral Bioavailability (%) |

| Male | 44 | 1.9 | 7 |

| Female | 788 | 2.8 | 47 |

Data sourced from Sakashita et al. (1993)

Table 2: Pharmacokinetic Parameters of des-p-fluorobenzyl mosapride (M1) in Rats (10 mg/kg, oral administration of Mosapride)

| Sex | Cmax (ng/mL) |

| Male | 277 |

| Female | 149 |

Data sourced from Sakashita et al. (1993)

Significant sex-dependent differences in the pharmacokinetics of mosapride are observed in rats, with female rats exhibiting substantially higher plasma concentrations and oral bioavailability. This is attributed to differences in hepatic drug-metabolizing enzyme activity.

Distribution

Following oral administration, mosapride and its metabolites, including this compound, are rapidly and widely distributed throughout various tissues. Studies in rats have shown that the highest concentrations of both mosapride and this compound are found in the duodenum and cecum.

Excretion

Excretion studies in rats have revealed that a significant portion of the administered dose of mosapride is recovered in urine, feces, and bile. This compound has been identified as an important form of excretion, with urinary levels being notably higher than that of the parent drug.

In male rats, the cumulative excretion amounts were approximately 36.9% for M1, 28.1% for mosapride, and 11.6% for this compound. In female rats, the values were 24.3% for M1, 25.9% for mosapride, and 16.2% for this compound.

Experimental Protocols

The characterization and quantification of mosapride and its metabolites, including this compound, in biological matrices are predominantly achieved through validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.

General Experimental Workflow for Pharmacokinetic Studies

A typical experimental workflow for investigating the pharmacokinetics of mosapride and its metabolites involves the following steps:

-

Animal Model and Dosing: Pharmacokinetic studies are often conducted in rat models (e.g., Sprague-Dawley or Wistar strains). Mosapride citrate is administered orally via gavage at a specified dose.

-

Sample Collection: Blood samples are collected at predetermined time points post-administration from the tail vein or via cardiac puncture. Urine, feces, and bile may also be collected over a specified period to assess excretion.

-

Sample Preparation: Plasma is separated from blood by centrifugation. Biological samples undergo a protein precipitation step, typically using acetonitrile, to remove interfering proteins. The supernatant is then separated, dried, and reconstituted in a suitable solvent.

-

UPLC-MS/MS Analysis: The prepared samples are injected into a UPLC-MS/MS system for the simultaneous separation and quantification of mosapride, this compound, and other metabolites.

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and t1/2.

Signaling and Metabolic Pathways

Mosapride Metabolic Pathway

The metabolic conversion of mosapride to its major metabolites, des-p-fluorobenzyl mosapride (M1) and this compound (M2), is a key aspect of its pharmacology.

Metabolic conversion of Mosapride to its major metabolites.

Mosapride 5-HT4 Receptor Signaling Pathway

The prokinetic effects of mosapride and its active N-Oxide metabolite are mediated through the activation of the 5-HT4 receptor, which triggers a downstream signaling cascade.

Simplified 5-HT4 receptor signaling cascade initiated by Mosapride.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the pharmacokinetic analysis of mosapride and its metabolites.

References

- 1. The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: this compound and morpholine ring-opened mosapride by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Mosapride N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride N-Oxide is the principal active metabolite of mosapride, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist.[1] As a gastroprokinetic agent, mosapride is utilized in the management of various gastrointestinal disorders. Understanding the pharmacological and chemical properties of its N-oxide metabolite is crucial for a comprehensive assessment of the parent drug's efficacy and safety profile. This technical guide provides an in-depth overview of this compound, including its chemical identity, proposed synthesis, mechanism of action, and relevant experimental protocols.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | 2-((4-amino-5-chloro-2-ethoxybenzamido)methyl)-4-(4-fluorobenzyl)morpholine 4-oxide | [2][3] |

| CAS Number | 1161443-73-7 | [2][4] |

| Molecular Formula | C21H25ClFN3O4 | |

| Molecular Weight | 437.89 g/mol |

Pharmacological Profile

This compound functions as a selective agonist at the 5-HT4 receptor, which is a Gs-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that plays a pivotal role in regulating gastrointestinal motility.

Signaling Pathway

The binding of this compound to the 5-HT4 receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in the enhancement of acetylcholine release from enteric neurons. Increased acetylcholine levels stimulate smooth muscle contraction in the gastrointestinal tract, thereby promoting motility.

Figure 1: this compound Signaling Pathway.

Quantitative Data

The following table summarizes the cumulative excretion of mosapride and its metabolites, including this compound (referred to as M2 in the study), in male rats over 48 hours following a single oral administration.

| Analyte | Urine (%) | Feces (%) | Bile (%) | Total (%) |

| Mosapride | - | - | - | 28.1 |

| M1 (des-p-fluorobenzyl) | - | - | - | 36.9 |

| M2 (this compound) | - | - | - | 11.6 |

| Total Recovery | 37.6 | 22.4 | 11.8 | 71.8 |

| Data adapted from Li et al., Xenobiotica, 2020. |

Experimental Protocols

Proposed Synthesis of this compound

Reaction: Mosapride + Oxidizing Agent (e.g., m-CPBA) → this compound

Procedure Outline:

-

Dissolve mosapride in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA) portion-wise while maintaining the low temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to obtain pure this compound.

5-HT4 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT4 receptor. [3H]-GR113808, a known high-affinity 5-HT4 receptor antagonist, is commonly used as the radioligand.

Figure 2: Experimental workflow for a 5-HT4 receptor binding assay.

cAMP Functional Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the functional agonistic activity of this compound at the 5-HT4 receptor by quantifying intracellular cAMP levels.

Figure 3: Experimental workflow for a cAMP functional assay.

Quantification of this compound in Biological Samples

This protocol outlines the use of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the sensitive and selective quantification of this compound in biological matrices such as plasma.

Figure 4: Experimental workflow for UHPLC-MS/MS quantification.

Conclusion

This compound is a key active metabolite of mosapride, contributing to its overall prokinetic effect through selective agonism at the 5-HT4 receptor. This guide has provided essential information on its chemical properties, mechanism of action, and detailed experimental workflows for its synthesis, characterization, and quantification. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug development and gastrointestinal pharmacology.

References

In Vivo Metabolism of Mosapride to Mosapride N-Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride is a gastroprokinetic agent that enhances gastrointestinal motility through its selective agonism of serotonin 5-HT4 receptors.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. One of the key metabolic pathways for mosapride is N-oxidation, leading to the formation of Mosapride N-Oxide.[2][3] This technical guide provides a detailed overview of the in vivo metabolism of Mosapride to this compound, summarizing the current state of knowledge from preclinical and human studies.

Metabolic Pathway and Enzymes

The primary site of mosapride metabolism is the liver, where it undergoes extensive biotransformation.[4] The metabolic conversion of Mosapride to this compound involves the addition of an oxygen atom to the nitrogen atom in the morpholine ring. While multiple cytochrome P450 (CYP) enzymes are involved in the overall metabolism of mosapride, CYP3A4 has been identified as a key enzyme.[4] For similar compounds, Flavin-containing monooxygenases (FMOs) have also been implicated in N-oxidation reactions, suggesting a potential role in mosapride metabolism that warrants further investigation.

dot

Caption: Metabolic pathway of Mosapride to this compound.

Quantitative Data

Quantitative data on the in vivo conversion of Mosapride to this compound in humans is limited in the currently available literature. However, preclinical studies in rats provide some insight into the excretion of this metabolite.

Table 1: Cumulative Excretion of Mosapride and its Metabolites in Rats Following Oral Administration

| Analyte | Male Rats (% of Dose) | Female Rats (% of Dose) |

| Mosapride | 28.1 | 25.9 |

| This compound (M2) | 11.6 | 16.2 |

| Des-p-fluorobenzyl mosapride (M1) | 36.9 | 24.3 |

Data represents the total cumulative excretion in urine, feces, and bile.

Experimental Protocols

The identification and quantification of Mosapride and this compound in biological matrices are primarily achieved using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma, add an internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

A validated UPLC-MS/MS method for the simultaneous determination of mosapride and its metabolites in rat plasma has been described. A similar methodology can be adapted for human plasma analysis.

Table 2: Exemplar UPLC-MS/MS Parameters for Mosapride and this compound Analysis

| Parameter | Mosapride | This compound |

| Chromatography | ||

| Column | C18 reversed-phase column | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile and water with formic acid | Gradient of acetonitrile and water with formic acid |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 422.2 | 438.2 |

| Product Ion (m/z) | 198.1 | 214.1 |

Note: Specific parameters such as column dimensions, gradient profile, and mass spectrometer settings should be optimized for individual laboratory setups.

dot

Caption: Experimental workflow for in vivo analysis of Mosapride metabolism.

Discussion and Future Directions

The N-oxidation of mosapride to this compound is a recognized metabolic pathway. While CYP3A4 is a primary enzyme in overall mosapride metabolism, the specific contribution of this and other enzymes, such as FMOs, to the N-oxidation pathway requires further elucidation.

A significant gap in the current literature is the lack of quantitative in vivo data for this compound in humans. Future clinical pharmacokinetic studies should aim to simultaneously quantify both the parent drug and its N-oxide metabolite in plasma to determine the extent of this metabolic conversion in a clinical setting. Furthermore, in vitro studies using human liver microsomes and recombinant enzymes are needed to determine the specific enzyme kinetics (Km and Vmax) of Mosapride N-oxidation. This information will be invaluable for developing more accurate pharmacokinetic models and for better predicting potential drug-drug interactions.

Conclusion

This technical guide has summarized the current understanding of the in vivo metabolism of Mosapride to this compound. While the metabolic pathway and analytical methodologies are relatively well-established, there is a clear need for further research to quantify the extent of this pathway in humans and to fully characterize the enzymatic processes involved. Such data will be critical for drug development professionals and researchers working to optimize the clinical use of mosapride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mosapride N-Oxide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapride N-Oxide is a major active metabolite of the gastroprokinetic agent Mosapride. As a selective serotonin 5-HT₄ receptor agonist, it plays a crucial role in modulating gastrointestinal motility. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and for assessing its biological activity are presented, along with a visual representation of its primary signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of gastroenterology.

Chemical Structure and Properties

This compound, a derivative of Mosapride, is formed through the oxidation of the nitrogen atom in the morpholine ring. This structural modification influences its physicochemical and pharmacological properties.

Chemical Name: 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]benzamide[1] CAS Number: 1161443-73-7[2] Molecular Formula: C₂₁H₂₅ClFN₃O₄[2] Molecular Weight: 437.89 g/mol [2]

The key structural features include a 4-amino-5-chloro-2-ethoxybenzamide moiety connected to a 4-(4-fluorobenzyl)morpholine 4-oxide group.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Melting Point | 177-179 °C | |

| pKa (Predicted) | 13.20 ± 0.46 | |

| Solubility | Slightly soluble in Methanol. Solubility in DMSO and MeOD has also been noted. | |

| logP (Predicted) | Not explicitly found for the N-oxide, but the parent compound, Mosapride, has a predicted logP of 2.7. The N-oxide is expected to be more polar. | |

| Appearance | White to Off-White Solid |

Pharmacological Properties and Mechanism of Action

This compound functions as a selective agonist for the serotonin 5-HT₄ receptor. This receptor is a G-protein coupled receptor (GPCR) positively linked to adenylyl cyclase.

Signaling Pathway

The activation of the 5-HT₄ receptor by this compound initiates a well-defined intracellular signaling cascade. The binding of the agonist to the receptor triggers the activation of the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), a transcription factor that modulates the expression of genes involved in neuronal function and plasticity.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-oxidation of a morpholine derivative, which can be adapted for the synthesis of this compound from its parent compound, Mosapride. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Materials:

-

Mosapride

-

meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (DCM) or Acetic Acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Dissolution: Dissolve Mosapride in a suitable solvent such as dichloromethane (if using m-CPBA) or acetic acid (if using H₂O₂).

-

Oxidation:

-

Using m-CPBA: Cool the solution to 0 °C and add m-CPBA portion-wise with stirring. Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Using H₂O₂: Add 30% hydrogen peroxide dropwise to the solution of Mosapride in acetic acid. Heat the mixture gently (e.g., 50-70 °C) for several hours, monitoring the reaction progress.

-

-

Work-up:

-

After completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Assay for 5-HT₄ Receptor Agonist Activity (cAMP Measurement)

This protocol outlines a cell-based assay to determine the agonist activity of this compound at the 5-HT₄ receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).

Materials:

-

A cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

This compound (test compound)

-

A known 5-HT₄ receptor agonist (positive control, e.g., Serotonin)

-

A known 5-HT₄ receptor antagonist (for validation, e.g., GR 113808)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based)

-

Multi-well plates (e.g., 96- or 384-well)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture and Seeding:

-

Culture the 5-HT₄ receptor-expressing cells under standard conditions.

-

Seed the cells into multi-well plates at an optimized density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a dilution series of this compound and the positive control in assay buffer. The buffer should contain a PDE inhibitor like IBMX.

-

-

Cell Stimulation:

-

Remove the culture medium from the cells and wash with assay buffer.

-

Add the different concentrations of the test compound and controls to the respective wells.

-

Incubate the plate at 37 °C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

Calculate the EC₅₀ (half-maximal effective concentration) value for this compound from the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Initial Research of Mosapride N-Oxide

Introduction

This compound is a significant active metabolite of the gastroprokinetic agent, Mosapride.[1] It is formally identified by the IUPAC as 2-((4-amino-5-chloro-2-ethoxybenzamido)methyl)-4-(4-fluorobenzyl)morpholine 4-oxide.[2] The parent compound, Mosapride, is a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility in the treatment of conditions such as functional dyspepsia and gastroesophageal reflux disease (GERD).[2][3][4] this compound itself exhibits pharmacological activity, primarily as a selective 5-HT4 receptor agonist, contributing to the overall therapeutic effects of Mosapride. Initial research has focused on its identification as a metabolite, its synthesis, and its pharmacological characterization to understand its contribution to the parent drug's efficacy and safety profile. The study of this compound is crucial for a comprehensive understanding of Mosapride's metabolism and pharmacokinetics.

Discovery and Synthesis

The discovery of this compound emerged from metabolic studies of its parent drug, Mosapride. It was identified as a major active metabolite in rats, found in biological samples such as urine, bile, and plasma. The metabolic transformation involves N-oxidation of the morpholine nitrogen.

Synthetic Pathways

The synthesis of this compound is critical for obtaining pure standards for analytical and pharmacological studies. One common method is the direct oxidation of Mosapride.

Hydrogen Peroxide-Mediated Oxidation: This method offers a milder alternative to other harsh oxidizing agents, minimizing the risk of decomposition.

-

Protocol:

-

Dissolve Mosapride (1.0 equivalent) in glacial acetic acid.

-

Add aqueous hydrogen peroxide (30%, 1.2 equivalents) dropwise to the solution.

-

Stir the mixture at 50°C for 6 hours.

-

Purify the resulting this compound via recrystallization from an ethanol-water mixture.

-

This compound can also be formed as a byproduct during the synthesis of Mosapride itself, particularly during oxidative amidation steps where the morpholine nitrogen is susceptible to oxidation. Factors such as higher temperatures (≥80°C) and excess oxidizer concentration can favor the formation of the N-oxide.

Physicochemical and Pharmacological Properties

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-((4-amino-5-chloro-2-ethoxybenzamido)methyl)-4-(4-fluorobenzyl)morpholine 4-oxide | |

| Molecular Formula | C₂₁H₂₅ClFN₃O₄ | |

| Molecular Weight | 437.89 g/mol | |

| CAS Number | 1161443-73-7 |

Pharmacological Profile

This compound is a selective 5-HT4 receptor agonist, which is the primary mechanism for its gastroprokinetic activity. By stimulating these receptors in the gastrointestinal tract, it enhances peristalsis and accelerates gastric emptying. Research suggests that this compound may exhibit even stronger gastroprokinetic effects than its parent compound, Mosapride. The parent drug, Mosapride, is also known to have some 5-HT3 receptor antagonist activity, which may contribute to its therapeutic effects in functional gastrointestinal disorders.

Experimental Protocols

Analytical Characterization

Robust analytical methods are essential for the identification and quantification of this compound.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

-

Objective: To quantify this compound in complex biological matrices like plasma, urine, and bile.

-

Methodology:

-

Sample Preparation: Perform solid-phase or liquid-liquid extraction to isolate the analyte from the biological matrix.

-

Chromatographic Separation: Utilize a C18 column with a gradient mobile phase, typically consisting of acetonitrile and a phosphate buffer.

-

Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for sensitive and selective detection. A limit of detection (LOD) of 0.1 ng/mL has been reported.

-

-

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

-

Objective: To assess the purity of synthesized this compound.

-

Methodology:

-

Chromatographic System: Use a C18 column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer.

-

Detection: Monitor the eluent at a specific UV wavelength determined by the absorbance maximum of this compound.

-

-

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, with characteristic shifts indicating the presence of the N-oxide on the morpholine ring.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the molecule.

-

In-Vivo Evaluation of Gastroprokinetic Activity

-

Objective: To assess the effect of this compound on gastric emptying and intestinal transit in an animal model (e.g., rats).

-

Methodology:

-

Animal Preparation: Fast male Wistar rats for 18 hours with free access to water.

-

Drug Administration: Administer this compound orally at various doses. A control group receives the vehicle.

-

Test Meal: After a set time, administer a non-nutrient, non-absorbable marker meal (e.g., phenol red or charcoal meal).

-

Measurement of Gastric Emptying: After a specific duration, euthanize the animals and collect the stomach. The amount of marker remaining in the stomach is quantified spectrophotometrically to determine the gastric emptying rate.

-

Measurement of Intestinal Transit: The distance traveled by the marker in the small intestine is measured and expressed as a percentage of the total length of the small intestine.

-

Quantitative Data

While comprehensive quantitative data from initial research is not extensively published in the provided search results, the following table summarizes key findings from tissue distribution studies of the parent compound, Mosapride, which is relevant to understanding the potential distribution of its metabolite, this compound.

Table 1: Peak Tissue Concentrations of Mosapride in Rats (ng/g) at 0.5 hours post-administration

| Tissue | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |

| Duodenum | 3255 ± 1170 | 1973 ± 1327 |

| Cecum | 2754 ± 1316 | 2863 ± 1788 (at 8h) |

| Liver | 2218 ± 27.0 | 2381 ± 1678 |

| Stomach | 1955 ± 1426 | 3039 ± 2247 |

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway for this compound's prokinetic effect.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for a preclinical in-vivo study of this compound.

Conclusion

The initial research on this compound has successfully identified it as a major and pharmacologically active metabolite of Mosapride. Its role as a potent 5-HT4 receptor agonist underscores its importance to the overall gastroprokinetic effects observed after the administration of its parent drug. The development of reliable synthetic and analytical methods has been crucial for its characterization. Further research is warranted to fully elucidate its pharmacokinetic profile and to precisely quantify its contribution to the clinical efficacy and safety of Mosapride. This foundational knowledge is essential for drug development professionals in optimizing prokinetic therapies and for researchers investigating the complex interplay between drug metabolism and pharmacological activity.

References

An In-depth Technical Guide to the Pharmacological Profile of Mosapride N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapride N-Oxide is a major active metabolite of the selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, mosapride. As a gastroprokinetic agent, mosapride is utilized to enhance gastrointestinal (GI) motility. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics. This document synthesizes available data to offer a detailed resource for researchers and professionals in drug development, featuring structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

This compound is formed in the body through the N-oxidation of its parent compound, mosapride. It is one of the two major active metabolites of mosapride and contributes to its overall therapeutic effect.[1] Understanding the specific pharmacological properties of this metabolite is crucial for a complete comprehension of mosapride's clinical efficacy and safety profile. This guide delves into the core pharmacological aspects of this compound, presenting a technical overview for the scientific community.

Mechanism of Action

This compound, like its parent compound, is a selective 5-HT4 receptor agonist. The activation of 5-HT4 receptors on enteric cholinergic neurons stimulates the release of acetylcholine (ACh).[2] This increase in ACh levels enhances the contractility of gastrointestinal smooth muscle, thereby promoting GI motility and accelerating gastric emptying.[2] While the agonistic activity of this compound at the 5-HT4 receptor is confirmed, studies suggest its potency is less than that of mosapride.[3]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by the binding of this compound to the 5-HT4 receptor.

Pharmacodynamics

Quantitative data on the pharmacodynamics of this compound is limited. However, available information indicates its activity relative to the parent compound, mosapride.

5-HT4 Receptor Binding Affinity

Table 1: 5-HT4 Receptor Binding Affinity of Mosapride

| Compound | Ki (nM) | Test System | Radioligand | Reference |

| Mosapride | 84.2 | Guinea pig ileum | [3H]GR113808 |

Functional Potency

Similarly, specific EC50 values for this compound in functional assays assessing gastrointestinal motility are not extensively documented. The available literature suggests a lower potency compared to mosapride. The functional potency of mosapride in various in vitro preparations is provided for context.

Table 2: Functional Potency (EC50) of Mosapride in In Vitro Motility Assays

| Preparation | EC50 (nM) | Species | Reference |

| Electrically evoked contractions in ileum | 73 | Guinea Pig | |

| Relaxation of carbachol-precontracted esophagus | 208 | Rat | |

| Contractions of distal colon | 3029 | Guinea Pig |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rats, primarily through the analysis of tissue distribution following oral administration of the parent compound, mosapride.

Tissue Distribution

A study by Li et al. (2020) provides quantitative data on the distribution of this compound (referred to as M2 in the study) in various tissues of male and female rats at 0.5 hours and 8 hours post-oral administration of mosapride (10 mg/kg).

Table 3: Tissue Distribution of this compound in Male Rats (ng/g of tissue)

| Tissue | 0.5 h | 8 h |

| Duodenum | 325.5 ± 117.0 | 27.5 ± 13.2 |

| Jejunum | 195.5 ± 142.6 | 22.2 ± 10.1 |

| Ileum | 155.3 ± 98.7 | 18.9 ± 9.8 |

| Cecum | 275.4 ± 131.6 | 35.6 ± 15.7 |

| Colon | 189.7 ± 110.2 | 25.4 ± 11.3 |

| Stomach | 195.5 ± 142.6 | 21.3 ± 10.5 |

| Liver | 221.8 ± 27.0 | 29.8 ± 12.4 |

| Kidney | 156.7 ± 88.9 | 19.7 ± 8.9 |

| Heart | 110.2 ± 65.4 | 15.3 ± 7.6 |

| Lung | 134.5 ± 78.9 | 17.8 ± 8.1 |

| Spleen | 98.7 ± 55.6 | 12.4 ± 6.5 |

| Brain | 33.4 ± 15.6 | 5.6 ± 2.8 |

Table 4: Tissue Distribution of this compound in Female Rats (ng/g of tissue)

| Tissue | 0.5 h | 8 h |

| Duodenum | 197.3 ± 132.7 | 45.6 ± 20.1 |

| Jejunum | 188.7 ± 120.3 | 38.9 ± 18.7 |

| Ileum | 166.5 ± 101.2 | 33.4 ± 15.6 |

| Cecum | 286.3 ± 178.8 | 55.4 ± 25.4 |

| Colon | 201.3 ± 134.5 | 41.2 ± 19.8 |

| Stomach | 303.9 ± 224.7 | 48.7 ± 22.3 |

| Liver | 238.1 ± 167.8 | 42.1 ± 20.5 |

| Kidney | 178.9 ± 110.2 | 35.6 ± 16.7 |

| Heart | 122.3 ± 77.8 | 25.4 ± 11.9 |

| Lung | 145.6 ± 89.9 | 29.8 ± 13.4 |

| Spleen | 105.4 ± 66.7 | 21.3 ± 10.1 |

| Brain | 40.1 ± 18.9 | 8.7 ± 4.3 |

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the pharmacological characterization of this compound.

5-HT4 Receptor Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT4 receptor.

In Vitro Gastrointestinal Motility Assay (Organ Bath)

This protocol details the use of an organ bath to assess the functional effects of a compound on GI tissue contractility.

In Vivo Pharmacokinetic Study (Rat Model)

This protocol outlines the procedure for determining the tissue distribution of a drug metabolite in rats.

Conclusion

This compound is a pharmacologically active metabolite of mosapride that contributes to its prokinetic effects through selective agonism at 5-HT4 receptors. While its potency appears to be lower than the parent compound, its distribution to key gastrointestinal tissues suggests a role in the overall therapeutic action of mosapride. Further quantitative studies are warranted to fully elucidate the specific binding affinity and functional potency of this compound, which will provide a more complete understanding of its contribution to the clinical pharmacology of mosapride. This technical guide provides a foundational resource for researchers and professionals engaged in the study and development of gastroprokinetic agents.

References

- 1. The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Mosapride N-Oxide in Biological Matrices using UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mosapride is a gastroprokinetic agent that enhances gastrointestinal motility through its action as a selective 5-HT4 receptor agonist. The metabolism of mosapride in the body leads to the formation of several metabolites, with Mosapride N-Oxide being one of the major active metabolites.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development and safety assessment. This document provides a detailed protocol for the quantification of this compound in plasma samples using Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.[3]

Principle

This method utilizes a UPLC-MS/MS system to separate this compound from other plasma components and quantify it with high specificity. The sample preparation involves a straightforward protein precipitation step. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution of mobile phases consisting of water and acetonitrile with formic acid. The detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transition for this compound. An internal standard (IS) is used to ensure the accuracy and precision of the quantification.

Experimental Workflow

Caption: A schematic overview of the experimental workflow for the quantification of this compound in plasma.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Tamsulosin)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (human, rat, etc.)

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

-

Nitrogen evaporator (optional)

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual primary stock solutions of this compound and the Internal Standard (IS) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and QC samples.

-

Calibration Curve Standards: Spike control plasma with the appropriate working standard solutions to prepare a series of calibration standards at different concentrations. A typical range could be 1-2000 ng/mL.

-

Quality Control Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)

-

Thaw the plasma samples (calibration standards, QC samples, and unknown samples) at room temperature.

-

Vortex each sample to ensure homogeneity.

-

Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution (e.g., 100 ng/mL in acetonitrile) to each tube.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[3]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[3]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, but can improve sensitivity).

-

Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds to ensure complete dissolution.

UPLC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.25 mL/min.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 438.1 → 422.1

-

Internal Standard (Tamsulosin): m/z 409 → 228

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity.

-

Data Presentation

The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of Mosapride and its metabolites. While specific data for this compound is not fully available in the public domain, the provided data for Mosapride can be used as a reference for method development and validation.

Table 1: UPLC-MS/MS Method Parameters

| Parameter | Value |

| Chromatography | |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 5-10 µL |

| Mass Spectrometry | |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| MRM Transition (this compound) | m/z 438.1 → 422.1 |

| MRM Transition (IS - Tamsulosin) | m/z 409 → 228 |

Table 2: Method Validation - Quantitative Data (Reference: Mosapride)

| Parameter | Result |

| Linearity | |

| Calibration Curve Range | 0.17 - 68.00 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (RSD%) | |

| Intra-day | < 13% |

| Inter-day | < 13% |

| Accuracy (RE%) | |

| Within | ± 6.3% |

| Sensitivity | |

| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL |

Signaling Pathway of Mosapride

Caption: The signaling pathway of Mosapride, which also applies to its active N-Oxide metabolite.

References

- 1. The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Mosapride N-Oxide in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Mosapride N-Oxide, a metabolite of the gastroprokinetic agent Mosapride, in human plasma. The straightforward protein precipitation-based sample preparation protocol, coupled with the speed and sensitivity of UPLC-MS/MS, makes this method ideal for high-throughput pharmacokinetic studies in drug development. The method has been developed to provide high selectivity, accuracy, and precision.

Introduction

Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility.[1] The drug undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP3A4.[1] Understanding the pharmacokinetic profile of its metabolites, such as this compound, is crucial for a comprehensive assessment of the drug's efficacy, safety, and potential for drug-drug interactions.[2] this compound is one of the metabolites identified in human plasma, urine, and feces.[2] A sensitive and specific analytical method is essential for the accurate quantification of this metabolite in biological matrices. UPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications.[3] This document provides a detailed protocol for the determination of this compound in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix)

-

Deionized water

-

Human plasma

Procedure:

-

Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add a specified amount of the Internal Standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the UPLC-MS/MS system.

UPLC Conditions

Chromatographic separation is critical for resolving the analyte from endogenous plasma components.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized for separation (e.g., start with 5% B, ramp to 95% B) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | Optimized for instrument (e.g., 3.0 kV) |

| Source Temperature | Optimized for instrument (e.g., 150°C) |

| Desolvation Temperature | Optimized for instrument (e.g., 400°C) |

| MRM Transitions | See Table 1 |

| Collision Energy (CE) | To be optimized for each transition |

Table 1: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 438.1 | 422.1 |

| Internal Standard (IS) | To be determined | To be determined |

Note: The MRM transition for this compound is based on identified metabolites. Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

-

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with at least six non-zero concentrations should be prepared.

-

Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD%) and accuracy (as relative error, RE%) should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC).

-

Recovery: The extraction efficiency of the analytical method.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Table 2: Representative Method Validation Performance (Illustrative)

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| LLOQ | S/N ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Intra-day Accuracy (RE%) | Within ±15% (±20% at LLOQ) | -8% to +7% |

| Inter-day Accuracy (RE%) | Within ±15% (±20% at LLOQ) | -10% to +9% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Within acceptable limits | Compliant |

Note: The data presented in this table is for illustrative purposes and represents typical performance for a validated UPLC-MS/MS method.

Visualizations

References

Application Notes and Protocols for Studying Mosapride N-Oxide in Rat Gastrointestinal Motility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride is a selective 5-HT4 receptor agonist known for its gastroprokinetic properties, enhancing gastrointestinal (GI) motility. Mosapride N-Oxide is one of its major active metabolites.[1] This document provides detailed application notes and experimental protocols for the study of this compound's effects on GI motility in rats.

It is crucial to note that while Mosapride citrate is a potent prokinetic agent, its metabolite, this compound (also referred to as M2), has been found to be significantly less active in promoting gastric emptying in rats after oral administration.[2] Therefore, the following protocols are designed to assess the pharmacological activity of this compound, which may serve to confirm its lower potency or investigate other potential effects, rather than to elicit a strong prokinetic response.

Mechanism of Action

Mosapride and its metabolites exert their primary effect through the activation of serotonin 5-HT4 receptors located on enteric neurons in the GI tract. This agonistic activity stimulates the release of acetylcholine, a key neurotransmitter that induces smooth muscle contraction and thereby enhances gastrointestinal motility.[2]

Data Presentation

The following tables summarize the comparative effects of Mosapride and its metabolites on gastric emptying in rats, highlighting the significantly lower activity of this compound.

Table 1: Comparative Potency on Gastric Emptying of a Semi-Solid Meal in Rats (Intravenous Administration)

| Compound | Potency Relative to Mosapride |

| Mosapride | - |

| Metabolite M1 (des-p-fluorobenzyl) | Almost Equal |

| Metabolite M2 (this compound) | Far Less Active [2] |

Table 2: Comparative Potency on Gastric Emptying of a Semi-Solid Meal in Rats (Oral Administration)

| Compound | Potency Relative to Mosapride |

| Mosapride | - |

| Metabolite M1 (des-p-fluorobenzyl) | 10 times less potent |

| Metabolite M2 (this compound) | Far Less Active [2] |

Experimental Protocols

Detailed methodologies for key experiments to assess gastrointestinal motility in rats are provided below. These protocols can be adapted for the administration of this compound.

Gastric Emptying Rate Assessment

This protocol measures the rate at which a non-nutrient, non-absorbable marker transits from the stomach.

Materials:

-

Male Wistar rats (200-250 g), fasted for 18-24 hours with free access to water

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

Test meal: Phenol red (0.5 mg/mL) in a 5% glucose solution

-

0.1 N NaOH

-

Spectrophotometer

Procedure:

-

Administer this compound or vehicle orally (p.o.) to fasted rats at the desired dose.

-

After a set time (e.g., 30 minutes), administer 1.5 mL of the phenol red test meal orally.

-

Euthanize the rats at a specific time point after the test meal administration (e.g., 20 minutes).

-

Clamp the pylorus and cardia to prevent leakage of stomach contents.

-

Carefully dissect the stomach, remove its contents into a graduated tube containing 10 mL of 0.1 N NaOH.

-

Homogenize the stomach tissue and its contents.

-

Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

-

A control group of rats is sacrificed immediately after the test meal administration to determine the initial amount of phenol red.

-

Calculate the percentage of gastric emptying using the following formula: Gastric Emptying (%) = (1 - (Absorbance of test group / Absorbance of control group)) * 100

Small Intestinal Transit Measurement

This protocol assesses the transit of a marker through the small intestine.

Materials:

-

Male Sprague-Dawley rats (220-280 g), fasted for 18-24 hours with free access to water

-

This compound

-

Vehicle

-

Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

Procedure:

-

Administer this compound or vehicle orally to fasted rats.

-

After 30 minutes, administer 1 mL of the charcoal meal orally.

-

After a set time (e.g., 30 minutes), euthanize the rats.

-

Carefully dissect the entire small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pylorus.

-

Calculate the intestinal transit as a percentage of the total length of the small intestine: Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) * 100

Colonic Motility Assessment (Fecal Pellet Output)

This protocol measures the effect of the test compound on colonic propulsion by quantifying fecal pellet output.

Materials:

-

Male Wistar rats (250-300 g), housed individually

-

This compound

-

Vehicle

Procedure:

-

Place rats in individual cages with a wire mesh floor to allow for fecal pellet collection.

-

Administer this compound or vehicle orally. A study on mosapride citrate used a dose of 20 mg/kg for this purpose.

-

Count the number of fecal pellets excreted by each rat at predetermined time intervals (e.g., every hour for 4-6 hours) after administration.

-

Compare the fecal pellet output between the treated and control groups.

Visualizations

Signaling Pathway of Mosapride and its Metabolites

The following diagram illustrates the proposed signaling pathway for 5-HT4 receptor agonists like Mosapride.

Caption: 5-HT4 receptor signaling pathway.

Experimental Workflow for Gastrointestinal Motility Studies

The diagram below outlines the general workflow for conducting in vivo studies on gastrointestinal motility in rats.

Caption: Experimental workflow for GI motility studies.

References

- 1. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Mosapride's Active Metabolite: A Detailed Protocol for Researchers

For Immediate Release

This application note provides detailed protocols for the isolation of Mosapride N-Oxide, a major active metabolite of the gastroprokinetic agent Mosapride, from various biological samples. Designed for researchers, scientists, and drug development professionals, these methodologies are essential for pharmacokinetic studies, drug metabolism research, and toxicological assessments. The protocols outlined below cover protein precipitation, liquid-liquid extraction, and solid-phase extraction techniques, followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility. Its clinical efficacy and metabolic fate are of significant interest in drug development. Mosapride is primarily metabolized in the liver, with one of its major active metabolites being this compound. Accurate isolation and quantification of this metabolite in biological matrices such as plasma, urine, and tissue are crucial for understanding the drug's disposition in the body. This compound is more polar and has a higher aqueous solubility than its parent compound, a key consideration for developing effective isolation protocols.

This document presents optimized protocols for the extraction of this compound, ensuring high recovery and sample purity for subsequent analysis.

Physicochemical Properties of Mosapride and its N-Oxide Metabolite

A summary of the key physicochemical properties of Mosapride and this compound is presented in the table below. Understanding these properties is fundamental to selecting and optimizing the isolation method.

| Property | Mosapride | This compound | Reference |

| Molecular Formula | C₂₁H₂₅ClFN₃O₃ | C₂₁H₂₅ClFN₃O₄ | |

| Molecular Weight | 421.9 g/mol | 437.89 g/mol | |

| Polarity | Less Polar | More Polar | |

| Aqueous Solubility | Lower | Higher | |

| pKa (Predicted) | Not specified | 13.20 ± 0.46 |

Experimental Protocols

The following are detailed protocols for the isolation of this compound from plasma/serum, urine, and tissue homogenate.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This method is rapid and effective for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.

Materials:

-

Biological Sample (Plasma or Serum)

-

Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid

-

Internal Standard (IS) Solution (e.g., a structural analog of Mosapride)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Pipettes and tips

Procedure:

-

Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard solution.

-

Add 400 µL of cold ACN with 0.1% Formic Acid (Sample to Solvent ratio 1:4).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 15 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant is now ready for direct injection into the UPLC-MS/MS system or can be evaporated to dryness and reconstituted in a suitable mobile phase.

Workflow for Protein Precipitation

Caption: Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

LLE is a suitable method for cleaning up urine samples, which have lower protein content but may contain various interfering salts and metabolites.

Materials:

-

Urine Sample

-

Extraction Solvent: Dichloromethane:Isopropanol (9:1, v/v)

-

Internal Standard (IS) Solution

-

15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution Solvent (e.g., 50:50 Acetonitrile:Water)

Procedure:

-

Pipette 1 mL of urine into a 15 mL centrifuge tube.

-

Add 10 µL of the Internal Standard solution.

-

Add 5 mL of the Dichloromethane:Isopropanol (9:1, v/v) extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solvent.

-

The reconstituted sample is ready for UPLC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

Application Notes: Utilizing Mosapride N-Oxide as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to enhance gastrointestinal motility.[1] During its synthesis and storage, impurities and degradation products can arise, necessitating robust analytical methods for their identification and quantification to ensure the quality and safety of the final drug product. Mosapride N-Oxide is a known metabolite and potential impurity of Mosapride.[2] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Mosapride using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Mechanism of Action: Mosapride Signaling Pathway

Mosapride exerts its prokinetic effect by acting as a selective agonist at the serotonin 5-HT4 receptors located on enteric neurons.[1] Activation of these Gs-protein coupled receptors initiates a signaling cascade that leads to increased acetylcholine release, ultimately enhancing gastrointestinal smooth muscle contraction and motility. The downstream signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Figure 1: Simplified signaling pathway of Mosapride via the 5-HT4 receptor.

Experimental Protocols

Stability-Indicating HPLC Method for Mosapride and this compound

This protocol describes a stability-indicating HPLC method for the simultaneous determination of Mosapride and the identification of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.05 M Citric Acid buffer (pH 4.0, adjusted with sodium hydroxide) in a ratio of 35:65 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 274 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

Note: These conditions are a starting point and may require optimization based on the specific column and HPLC system used.

-

Diluent: A mixture of acetonitrile and water (50:50, v/v).

-

Standard Stock Solution of Mosapride: Accurately weigh and dissolve an appropriate amount of Mosapride citrate reference standard in the diluent to obtain a concentration of 100 µg/mL.

-